s55746

Content Navigation

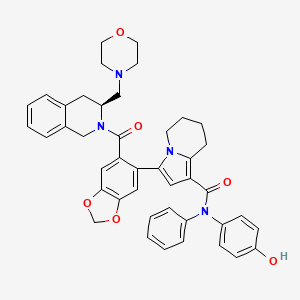

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Quantitative Profiling Data

The potency and selectivity of S55746 have been characterized through various biochemical assays. The following table consolidates the key quantitative data.

| Parameter | Value | Details / Experimental Method |

|---|---|---|

| Affinity for BCL-2 (Ki) | 1.3 nM | Fluorescence Polarization (FP) assay using Fluorescent-PUMA as a binder [1] [2]. |

| Affinity for BCL-2 (Kd) | 3.9 nM | Surface Plasmon Resonance Affinity In Solution (SPR AIS) [1]. |

| Selectivity (BCL-2 vs. BCL-XL) | ~70 to 400-fold | Ratio varies depending on the assay used (FP or Isothermal Titration Calorimetry (ITC)) [1] [2]. |

| Cellular Efficacy (IC50) | 71.6 nM | In RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) cell line after 72 h treatment [1]. |

| Cellular Selectivity (IC50) | 1.7 µM | In H146 (BCL-XL-dependent small cell lung carcinoma) cell line, demonstrating low activity where BCL-2 is not the primary survival protein [1]. |

Experimental Evidence & Protocols

The characterization of this compound involved a series of standardized experiments from biochemical binding to in vivo models.

Biochemical Binding Assays

The high affinity and selectivity of this compound for BCL-2 were determined using several direct binding techniques [1]:

- Fluorescence Polarization (FP): This assay measures the change in polarization when a fluorescent tracer (like Fluorescent-PUMA) is displaced from the BCL-2 protein by the inhibitor. This compound demonstrated a Ki of 1.3 nM against BCL-2 [1].

- Surface Plasmon Resonance (SPR): This label-free technique directly measures the binding affinity (Kd) and kinetics of the interaction between this compound and BCL-2, confirming a Kd of 3.9 nM [1].

- Isothermal Titration Calorimetry (ITC): ITC measures the heat change during binding, providing information on affinity (Kd of 2.47 nM for BCL-2) and the thermodynamic profile of the interaction, which indicated highly specific binding for this compound [1].

In Vitro Cellular Assays

The functional activity of this compound in inducing apoptosis was validated in cell-based models [1] [2]:

- Cell Lines: Experiments were performed on a panel of hematological cell lines. The BCL-2-dependent RS4;11 cell line was a key model, while the BCL-XL-dependent H146 line was used to confirm selectivity [1].

- Apoptosis Detection (Flow Cytometry): Cells were treated with this compound (e.g., 0.01 to 1 µM for 2 hours) and then stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry [2].

- Apoptosis Marker Analysis (Western Blot): Treatment of cells with this compound led to the cleavage (activation) of caspase-3 and its substrate PARP, which are hallmark biochemical events of apoptosis. This was detected via western blot analysis [1].

- Target Engagement (Co-immunoprecipitation): In RS4;11 cells, treatment with this compound caused a concentration-dependent disruption of the BCL-2/BAX complex, demonstrating direct on-target engagement within the cellular environment [1].

In Vivo Efficacy Models

The anti-tumor activity and tolerability of this compound were evaluated in mouse xenograft models [1] [3]:

- Animal Models: Female SCID or SCID/beige mice were implanted subcutaneously with human tumor cells, such as the RS4;11 (leukemia) or Toledo (lymphoma) cell lines [1] [3].

- Dosing Regimen: this compound was administered daily by oral gavage at doses ranging from 20 to 100 mg/kg for 7 to 21 days [1] [3].

- Efficacy Endpoints: Tumor volume was measured regularly. This compound demonstrated robust, dose-dependent inhibition of tumor growth in both models without causing weight loss or changes in behavior [1].

- Safety Assessment: A single oral dose of this compound (25 and 100 mg/kg) did not induce platelet loss in mice, confirming its BCL-XL-sparing property and potential for an improved safety profile compared to dual inhibitors [1] [3].

Mechanism of Action and Pathway

This compound is a BH3-mimetic that specifically targets the anti-apoptotic protein BCL-2. Cancer cells often overexpress BCL-2 to sequester pro-apoptotic proteins like BIM and BAX, thereby evading cell death. This compound binds to the hydrophobic groove of BCL-2, displacing these pro-apoptotic proteins and triggering mitochondrial outer membrane permeabilization (MOMP). This leads to cytochrome c release, activation of caspases, and ultimately, apoptosis [1] [4] [5].

The following diagram illustrates this intrinsic apoptosis pathway and where this compound acts:

Clinical Development Overview

This compound has completed Phase I clinical trials for several hematological malignancies. The table below lists the registered trials on ClinicalTrials.gov [2] [6].

| Condition | NCT Number | Status |

|---|---|---|

| Follicular Lymphoma, Mantle Cell Lymphoma | NCT02603445 | Completed |

| Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS) | NCT02920541 | Completed |

| Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM) | NCT02920697 | Completed |

Conclusion

This compound (BCL201) represents a targeted therapeutic strategy designed to reactivate apoptosis in BCL-2-dependent cancer cells. Its high selectivity for BCL-2 over BCL-XL is a key feature, potentially offering a better safety profile by sparing platelets. The compound has shown potent activity in preclinical models and its initial clinical testing in humans has been completed.

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound | 1448584-12-0 [chemicalbook.com]

- 4. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 5. Targeting the BCL2 Family: Advances and Challenges in BH3 ... [pmc.ncbi.nlm.nih.gov]

- 6. S-55746: Uses, Interactions, Mechanism of Action [go.drugbank.com]

S55746 BCL-2 inhibitor mechanism of action

Molecular Mechanism of Action

S55746 functions by mimicking the activity of native BH3-only proteins. It binds with high specificity to the hydrophobic groove on the BCL-2 protein, a key interaction site for pro-apoptotic partners [1] [2]. The following diagram illustrates the core mechanism by which this compound triggers apoptosis:

This compound inhibits BCL-2 and initiates apoptosis

This binding displaces pro-apoptotic proteins like BAX and BIM, which are normally held in check by BCL-2. Once freed, these proteins activate the intrinsic apoptotic pathway [1] [3]. This compound adopts a unique binding pose within the BCL-2 groove, forming a key hydrogen bond with residue A149, which contributes to its high specificity and enthalpic efficiency [1].

Key Experimental Evidence & Protocols

The characterization of this compound's mechanism and efficacy involved a series of standardized experimental approaches.

1. Binding Affinity and Selectivity Assays The following methodologies are used to determine the compound's binding strength and specificity.

| Assay Type | Key Experimental Details |

|---|

| Fluorescence Polarization (FP) | Purpose: Determine inhibition constant (Ki). Procedure: Uses a fluorescently labeled peptide (e.g., PUMA) that binds to BCL-2. This compound's potency is measured by its ability to displace the peptide, causing a change in polarized fluorescence [1]. | | Isothermal Titration Calorimetry (ITC) | Purpose: Measure binding thermodynamics (KD, ΔH). Procedure: Directly titrates this compound into a BCL-2 solution. The heat absorbed or released is measured, providing data on affinity, enthalpy change (ΔH), and stoichiometry (N) [1]. | | Surface Plasmon Resonance (SPR) | Purpose: Confirm affinity (KD) via direct binding measurement. Procedure: BCL-2 is immobilized on a sensor chip. This compound is flowed over, and the binding interaction is measured in real-time as a change in refractive index [1]. |

2. Functional Characterization in Cells These experiments assess the functional consequences of BCL-2 inhibition in relevant biological models.

| Assay Type | Key Experimental Details |

|---|

| Cell Viability/Cytotoxicity | Purpose: Determine IC50 values. Cell Lines: BCL-2-dependent (e.g., RS4;11 acute lymphoblastic leukemia) and BCL-XL-dependent (e.g., H146 small cell lung cancer) lines [1]. Protocol: Cells treated with a concentration range of this compound for 72 hours; viability measured using standard assays (e.g., MTT, ATP content). | | Apoptosis Detection | Purpose: Confirm induction of programmed cell death. Protocol: Cells treated with this compound (e.g., 0.01-1 µM for 2-24 hours) and analyzed for: • Phosphatidylserine externalization: via Annexin V-FITC staining and flow cytometry. • Caspase-3 activation: using specific fluorescent substrates or antibodies. • PARP cleavage: detected by western blotting [1] [4]. | | Mechanism Validation (Co-immunoprecipitation) | Purpose: Demonstrate direct on-target engagement in cells. Protocol: Treat cells (e.g., RS4;11) with this compound. Lyse cells and immunoprecipitate BCL-2. Use western blotting to show a concentration-dependent decrease in co-precipitated pro-apoptotic partners like BAX, proving disruption of the protein complex [1]. | | Ex Vivo Primary Cell Analysis | Purpose: Evaluate efficacy in clinically relevant samples. Protocol: Treat primary patient-derived cells (e.g., from Chronic Lymphocytic Leukemia or Mantle Cell Lymphoma) with this compound. Assess apoptosis (e.g., by Annexin V staining) after low nanomolar exposure [1] [2]. |

3. In Vivo Efficacy Models These studies translate the findings into a living organism context.

| Model & Objective | Key Experimental Details |

|---|

| Mouse Xenograft Models | Purpose: Evaluate anti-tumor efficacy and tolerability in vivo. Protocol: Immunodeficient mice (e.g., SCID) are subcutaneously inoculated with human tumor cells (e.g., RS4;11). Once tumors established, administer this compound daily via oral gavage (e.g., 25 and 100 mg/kg). Monitor tumor volume and animal body weight over time [1] [4]. |

Differentiation from Other BCL-2 Inhibitors

This compound represents the ongoing development in the field of BH3-mimetics. The following table contextualizes this compound among other BCL-2 inhibitors:

| Compound | Primary Target(s) | Key Differentiating Features | Status (as of Search Data) |

|---|---|---|---|

| This compound (BCL201) | BCL-2 | High selectivity for BCL-2 over BCL-XL (spares platelets); distinct binding mode compared to venetoclax [1] [5]. | Phase I (Clinical Trials Completed) [1] [6] [4] |

| Venetoclax (ABT-199) | BCL-2 | First FDA-approved selective BCL-2 inhibitor; known resistance mutations (e.g., G101V) can emerge [5] [7]. | FDA-Approved [6] [7] |

| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Dose-limiting thrombocytopenia due to BCL-XL inhibition [1] [6] [7]. | Phase I/II [6] |

| ABT-737 | BCL-2, BCL-XL, BCL-W | Precursor to Navitoclax; lacks oral bioavailability [6]. | Preclinical [6] |

Current Status and Future Directions

This compound successfully completed several Phase I clinical trials (e.g., NCT02920697, NCT02920541, NCT02603445) for various hematological malignancies, including Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia, and Non-Hodgkin Lymphoma [1] [4]. Its clinical development demonstrates the translational potential of selectively targeting BCL-2 to reactivate apoptosis in cancer cells.

The search for next-generation inhibitors continues, with strategies focusing on overcoming venetoclax resistance and improving therapeutic profiles. Promising approaches include the development of cyclic peptides that can maintain binding to clinically mutated BCL-2 (e.g., G101V) and achieve selectivity over BCL-XL through engagement of single-residue discrepancies [8].

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel orally active BCL-2 selective and potent ... [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis: A Comprehensive Overview of Signaling ... [mdpi.com]

- 4. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Structures of BCL-2 in complex with venetoclax reveal the ... [nature.com]

- 6. Current Advances and Future Strategies for BCL-2 Inhibitors [mdpi.com]

- 7. BCL-2 Emerges as an Attractive Target in Solid and ... [onclive.com]

- 8. Cyclic peptides discriminate BCL-2 and its clinical mutants ... [nature.com]

Mechanism of Action and Binding Affinity

S55746/BCL201 is a BH3-mimetic that selectively inhibits the anti-apoptotic protein BCL-2. It works by occupying the hydrophobic groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering programmed cell death (apoptosis) in cancer cells that depend on BCL-2 for survival [1] [2].

A key advantage of this compound is its high selectivity for BCL-2 over other proteins in the same family, which helps reduce mechanism-based toxicities like thrombocytopenia (low platelet count) associated with BCL-XL inhibition [1].

The table below summarizes its binding affinity and selectivity profile:

| Target | Assay Type | Affinity (Ki or Kd) | Selectivity (vs. BCL-2) |

|---|---|---|---|

| BCL-2 | Fluorescence Polarisation (Ki) | 1.3 nM [3] [1] [4] | - |

| BCL-2 | Surface Plasmon Resonance (Kd) | 3.9 nM [3] [1] | - |

| BCL-xL | Fluorescence Polarisation (Ki) | 520 nM [3] [5] | ~400-fold less |

| MCL-1 | Fluorescence Polarisation | No significant binding [1] [4] | - |

| BFL-1 | Fluorescence Polarisation | No significant binding [1] | - |

This mechanism of action is part of the intrinsic apoptosis pathway regulated by the BCL-2 protein family, which can be visualized as follows:

This compound/BCL201 inhibits BCL-2, preventing it from neutralizing pro-apoptotic signals and leading to cell death.

Experimental Data Summary

This compound/BCL201 has demonstrated potent activity in both cellular and animal models.

In Vitro Data

The compound shows potent, selective cell killing in BCL-2-dependent cancer lines [1] [4].

| Cell Line | Cancer Type | BCL-2 Dependence | This compound IC₅₀ | Key Observations |

|---|---|---|---|---|

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | High | 71.6 nM [1] | Potent cell killing; hallmarks of apoptosis (PS externalization, caspase-3 activation) [1] |

| H146 | Small Cell Lung Carcinoma | BCL-xL-dependent | 1.7 μM [1] | Weak activity, confirming BCL-2 selectivity and sparing BCL-xL-dependent cells [1] |

In Vivo Efficacy

In mouse xenograft models, this compound showed robust anti-tumor efficacy with good tolerability [1] [4] [2].

| Animal Model | Dosage & Route | Treatment Regimen | Key Results |

|---|---|---|---|

| RS4;11 (ALL) and Toledo (Lymphoma) | 20-100 mg/kg, Oral gavage [1] | Daily for 7 days [1] | Significant, dose-dependent tumor growth inhibition; no weight loss or behavioral changes [1] |

| RS4;11 (ALL) | 25 & 100 mg/kg, Oral gavage [1] | Single dose [1] | No induction of platelet loss, confirming BCL-xL sparing and safety [1] |

Key Experimental Protocols

To help you evaluate or replicate the core findings, here are summaries of the key methodologies used in the primary research.

Protocol 1: Apoptosis Assay by Flow Cytometry

This protocol measures early-stage apoptosis in cells treated with this compound [4] [5].

- Cell Line: RS4;11 (BCL-2-dependent ALL cell line) [4].

- Treatment: Expose cells to this compound at various concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1 μM) [4].

- Incubation Time: 2 hours [4].

- Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) [4] [5].

- Analysis: Analyze by flow cytometry. Annexin V-FITC positive/PI negative cells are in early apoptosis [4] [5].

Protocol 2: In Vivo Anti-tumor Efficacy Study

This protocol evaluates the compound's ability to shrink tumors in live animal models [1] [4].

- Animal Model: Female SCID/beige mice implanted subcutaneously with tumor cells (e.g., 3×10⁶ RS4;11 or Toledo cells) [1].

- Grouping: Randomize mice into control and treatment groups once tumors are established.

- Dosage & Administration: Administer this compound (e.g., 20, 50, or 100 mg/kg) by oral gavage [1].

- Treatment Schedule: Daily for 7 consecutive days [1].

- Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity [1].

Clinical Development Status

This compound/BCL201 progressed to several Phase I clinical trials, which have been completed [6] [4]. The investigated conditions included:

- Chronic Lymphocytic Leukemia (CLL)

- B-Cell Non-Hodgkin Lymphoma (NHL)

- Multiple Myeloma (MM)

- Acute Myeloid Leukemia (AML)

- Myelodysplastic Syndrome (MDS)

- Follicular Lymphoma and Mantle Cell Lymphoma [6] [4]

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel orally active BCL-2 selective and potent ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (BCL201) | Bcl-2 Inhibitor [medchemexpress.com]

- 4. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. | S -2 inhibitor | CAS 1448584-12-0 | Buy 55746 from... BCL S 55746 [invivochem.com]

- 6. S-55746: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Mechanism of Action and Selectivity

S55746 promotes apoptosis by mimicking the function of native BH3-only proteins.

- Molecular Mechanism: It occupies the hydrophobic groove on the BCL-2 protein's surface, forming a key hydrogen bond with the backbone carbonyl of residue A149 [1]. This binding displaces pro-apoptotic proteins (like BAX) that are normally sequestered by BCL-2, thereby triggering mitochondrial apoptosis [1] [2].

- Key Selectivity: this compound's defining feature is its BCL-2 specificity. It has poor affinity for BCL-XL and does not significantly bind MCL-1 or BFL-1 [1]. This selectivity is crucial as it spares platelets, which depend on BCL-XL for survival, avoiding dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax [1].

The following diagram illustrates the mechanism by which this compound induces apoptosis in a cancer cell.

Preclinical Experimental Evidence

Key experiments demonstrating the efficacy of this compound are summarized below with detailed methodologies.

| Experiment Type | Cell Lines / Models Used | Key Experimental Findings |

|---|---|---|

| In Vitro Cytotoxicity | RS4;11 (BCL-2-dependent ALL), H146 (BCL-XL-dependent) [1] | Potent cell killing in RS4;11 (IC₅₀ = 71.6 nM). Weak activity in H146 (IC₅₀ = 1.7 µM), confirming BCL-2 selectivity [1]. |

| Mechanistic Assays | Hematological cell lines [1] | Concentration-dependent disruption of BCL-2/BAX complex, phosphatidylserine externalization, caspase-3 activation, and PARP cleavage [1]. |

| Ex Vivo Activity | Primary patient samples (CLL, Mantle Cell Lymphoma) [1] [2] | Induction of apoptosis in the low nanomolar range [1]. |

| In Vivo Efficacy | Hematological xenograft models in mice [1] | Robust anti-tumor activity with daily oral dosing; no weight loss or behavioral changes, indicating good tolerability [1]. |

Detailed Experimental Protocols

- Fluorescence Polarization (FP) Binding Assay [1]: Used to determine binding affinity (Ki). A fluorescently labeled BH3 peptide (e.g., PUMA) is incubated with recombinant BCL-2 protein. The displacement of this peptide by this compound causes a change in polarization, which is measured to calculate the inhibition constant.

- Co-immunoprecipitation (Co-IP) [1]: Used to demonstrate disruption of protein-protein interactions. Cells are lysed, and BCL-2 is immunoprecipitated. Western blotting is then used to detect if pro-apoptotic partners like BAX remain bound after this compound treatment.

- Cell Viability Assay (SYTOX Blue) [3]: Used to determine the lethal concentration (LC₅₀). Cells are plated and treated with a range of this compound concentrations. After 48 hours, the SYTOX Blue dye is added, which is excluded by live cells but stains dead cells. Viability is quantified by flow cytometry.

- In Vivo Xenograft Model [3]: Mice are engrafted with human leukemia cells. After engraftment is confirmed, mice are treated with this compound (e.g., 100 mg/kg by oral gavage) or a vehicle control. Tumor burden and survival are monitored, and blood counts are analyzed to assess toxicity.

Combination Therapy Strategy

A prominent strategy to enhance efficacy and overcome resistance is combining BH3 mimetics.

- Rationale for Dual Targeting: Cancer cells often co-express multiple anti-apoptotic proteins (e.g., BCL-2 and MCL1). Inhibiting only one can lead to dependency shifting and resistance [3] [4].

- This compound in Combination: Preclinical studies show that This compound combined with the MCL1 inhibitor S63845 has potent, synergistic pro-apoptotic activity in Acute Myeloid Leukemia (AML) models, including chemoresistant samples [3]. This combination was active against leukemic progenitors while showing less toxicity to normal hematopoietic cells than standard chemotherapy [3].

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel orally active BCL-2 selective and potent ... [oncotarget.com]

- 3. Combining BH3-mimetics to target both BCL-2 and MCL1 ... [nature.com]

- 4. BCL2 and MCL1 inhibitors for hematologic malignancies [sciencedirect.com]

Mechanism of Action and BCL-2 Family Signaling

S55746 is a BH3-mimetic that selectively targets and inhibits the pro-survival protein BCL-2. It occupies the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BAX and triggering mitochondrial apoptosis. Its high selectivity for BCL-2 over BCL-XL and MCL-1 is a key differentiator [1] [2].

The diagram below illustrates how this compound tips the balance in favor of apoptosis in cancer cells. The corresponding DOT script is provided for customization.

This compound inhibits BCL-2, releasing pro-apoptotic proteins to trigger mitochondrial apoptosis.

Quantitative Profiling of this compound

The tables below summarize the key quantitative data from preclinical studies, including binding affinity, selectivity, and cellular potency.

Table 1: Binding Affinity and Selectivity Profile [1] [2] [3]

| Target Protein | Assay Type | Affinity (Kᵢ or KD) | Selectivity (vs. BCL-2) |

|---|---|---|---|

| BCL-2 | Fluorescence Polarization (Kᵢ) | 1.3 nM | --- |

| BCL-2 | Isothermal Titration Calorimetry (KD) | 2.47 nM | --- |

| BCL-XL | Fluorescence Polarization (Kᵢ) | 520 nM | ~400-fold |

| BCL-XL | Isothermal Titration Calorimetry (KD) | 186 nM | ~75-fold |

| MCL-1 | Fluorescence Polarization | No significant binding (4.3% inhibition at 30 µM) | >23,000-fold |

| BFL-1 | Fluorescence Polarization | No significant binding (7.4% inhibition at 5 µM) | >3,800-fold |

Table 2: In Vitro and In Vivo Efficacy [1] [2] [3]

| Model / System | Metric | Result |

|---|---|---|

| RS4;11 (BCL-2 dependent cell line) | IC₅₀ (72-hour treatment) | 71.6 nM |

| H146 (BCL-XL dependent cell line) | IC₅₀ (72-hour treatment) | 1.7 µM |

| Primary CLL/MCL patient samples | Apoptosis Induction (Ex Vivo) | Low nanomolar range |

| RS4;11 xenograft (mouse model) | Anti-tumor efficacy (oral, daily) | Robust tumor growth impairment |

| Toledo xenograft (mouse model) | Anti-tumor efficacy (oral, daily) | Robust tumor growth impairment |

| In Vivo Tolerability (mice) | Body weight and behavior | No adverse changes |

Detailed Experimental Protocols

For fellow researchers, here are the methodologies for key experiments cited in the preclinical data.

Fluorescence Polarization (FP) Binding Assay [2]

- Purpose: To determine the affinity (Kᵢ) of this compound for BCL-2 family proteins.

- Methodology:

- A fluorescently labeled peptide (e.g., FITC-PUMA), which contains a BH3 domain, is incubated with the target protein (BCL-2, BCL-XL, etc.).

- When the peptide binds to the protein, its rotational speed decreases, leading to high fluorescence polarization.

- This compound is introduced at varying concentrations to compete with the fluorescent peptide for the binding groove.

- The displacement of the fluorescent peptide is measured by a decrease in polarization.

- The Kᵢ value is calculated from the competition curve.

In Vitro Cell Viability/Cytotoxicity Assay [2] [3]

- Purpose: To measure the potency (IC₅₀) of this compound in killing hematological cancer cell lines.

- Cell Lines: RS4;11 (Acute Lymphoblastic Leukemia, BCL-2 dependent) and H146 (Small Cell Lung Carcinoma, BCL-XL dependent).

- Protocol:

- Cells are seeded in culture plates and treated with a concentration range of this compound (e.g., from 0.01 µM to 1 µM) for 72 hours.

- Cell viability is assessed using standard methods like ATP quantification (e.g., CellTiter-Glo) or flow cytometry with Annexin V/PI staining to detect apoptosis.

- The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Efficacy Study [1] [3]

- Purpose: To evaluate the anti-tumor activity of this compound in a live animal model.

- Model: Female SCID mice subcutaneously inoculated with RS4;11 or Toledo lymphoma cells.

- Dosing: Once this compound is administered daily via oral gavage at doses of 25 mg/kg and 100 mg/kg.

- Endpoints: Tumor volume is measured regularly over the study duration. Body weight is monitored as an indicator of compound tolerability.

Conclusion and Research Context

This compound represents a targeted therapeutic strategy designed to overcome the thrombocytopenia limitation of earlier, less selective BCL-2/BCL-XL inhibitors like Navitoclax [2]. Its promising preclinical profile supported its advancement into clinical trials. According to the search results, Phase I trials were initiated to assess this compound in patients with relapsed or refractory hematological malignancies, including Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma with a t(11;14) translocation [4] [3].

References

- 1. is a novel orally active BCL-2 selective and potent inhibitor that... S 55746 [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Phase 1 trial with Bcl-2 inhibitor S in t(11:14) multiple myeloma 55746 [hra.nhs.uk]

S55746 BCL-2 family protein interaction

Mechanism of Action and Binding

S55746 functions as a BH3-mimetic, meaning it mimics the function of native pro-apoptotic BH3-only proteins. It binds to the hydrophobic groove on the surface of the BCL-2 protein, which is the same site that normally interacts with the BH3 domains of its pro-apoptotic binding partners [1]. By occupying this groove, this compound competitively disrupts the protein-protein interaction between BCL-2 and pro-apoptotic proteins like BAX.

This disruption prevents BCL-2 from sequestering and inhibiting its pro-apoptotic partners, thereby freeing these proteins to activate the mitochondrial apoptotic pathway. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), release of cytochrome c, activation of caspases, and ultimately, programmed cell death [1] [2].

The following diagram illustrates the mechanism of this compound-induced apoptosis.

This compound binds BCL-2, displacing pro-apoptotic proteins to trigger mitochondrial apoptosis.

Key Experimental Evidence and Protocols

The characterization of this compound involved a series of well-established biochemical and cellular assays. The following diagram outlines the key experimental workflow, and the tables below detail the specific methodologies for binding and cellular assays.

Key experimental workflow for this compound characterization, from binding assays to in vivo models.

Binding Affinity and Selectivity Assays

These experiments quantified how tightly and selectively this compound binds to BCL-2 compared to other anti-apoptotic family members [1].

| Aspect | Protocol Details |

|---|---|

| Key Assays | Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) [1] |

| General Method | FP: Measured displacement of a fluorescently labeled BH3 peptide (e.g., PUMA) from recombinant BCL-2 protein. ITC/SPR: Directly measured binding affinity and thermodynamics between this compound and BCL-2 protein [1]. | | Proteins Tested | Human recombinant BCL-2, BCL-XL, MCL-1, and BFL-1/A1 [1]. | | Key Readout | Inhibition constant (Ki) and dissociation constant (KD) for each protein interaction. |

Cellular Apoptosis Assays

These assays confirmed that the biochemical inhibition of BCL-2 by this compound translates to functional, selective induction of apoptosis in cells [1].

| Aspect | Protocol Details |

|---|---|

| Cell Lines | RS4;11 (BCL-2-dependent acute lymphoblastic leukemia) and H146 (BCL-XL-dependent small cell lung cancer) [1]. |

| Viability Assay | Cells treated with this compound for 72 hours. Cell viability measured to determine IC50 values [1] [3]. |

| Apoptosis Detection | Phosphatidylserine Exposure: Annexin V-FITC staining analyzed by flow cytometry. Caspase-3 Activation & PARP Cleavage: Detection via western blotting [1]. | | Co-immunoprecipitation | RS4;11 cells treated with this compound; lysates immunoprecipitated with BCL-2 antibody and probed for BAX to demonstrate disruption of the BCL-2/BAX complex [1]. |

Clinical Development Status

This compound (also referred to as BCL201) progressed into Phase I clinical trials for various hematological malignancies. The available public records indicate that these trials have been completed, as shown in the table below [3] [4].

| Condition | NCT Number | Status (as of Search) |

|---|---|---|

| Follicular Lymphoma, Mantle Cell Lymphoma | NCT02603445 | Completed [3] |

| Acute Myeloid Leukaemia (AML), Myelodysplastic Syndrome (MDS) | NCT02920541 | Completed [3] [4] |

| Chronic Lymphocytic Leukaemia (CLL), B-Cell Non-Hodgkin Lymphoma, Multiple Myeloma | NCT02920697 | Completed [3] [4] |

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 3. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. S-55746: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Quantitative Biochemical and Cellular Data

The potency and selectivity of S55746 were characterized through a series of in vitro assays. The following table consolidates key quantitative findings from these studies.

| Parameter | Result / Value | Experimental Context |

|---|---|---|

| Binding Affinity (Kᵢ) | 1.3 nM [1] [2] | Fluorescence Polarization (FP) assay against BCL-2 |

| Selectivity (BCL-2 vs. BCL-XL) | ~70 to 400-fold [1] [2] | Range depends on assay method (FP, ITC, SPR) |

| Binding to MCL-1 & BFL-1 | No significant binding [1] [2] | Inhibition <15% at high concentrations (≥30 µM) |

| In vitro Cytotoxicity (IC₅₀) | 71.6 nM [1] [2] | 72-hour treatment of BCL-2-dependent RS4;11 (ALL) cell line |

| Ex vivo Apoptosis Induction | Low nanomolar range [1] [3] | Primary CLL and Mantle Cell Lymphoma patient samples |

| In vivo Target Engagement (Plasma CTHRE) | 2876 ng/mL [4] [5] | Threshold for caspase activation and tumor growth inhibition in xenograft mice |

Detailed Experimental Protocols

The preclinical profile of this compound was established using the following key experimental methodologies.

- Fluorescence Polarization (FP) Binding Assay: This assay quantified the ability of this compound to disrupt the interaction between BCL-2 protein and a fluorescently labeled PUMA BH3 peptide [1] [2]. The decrease in polarized fluorescence when this compound displaces the peptide is used to calculate inhibition constants (Kᵢ), demonstrating its high potency and selectivity [1] [2].

- Co-immunoprecipitation (Co-IP) in RS4;11 Cells: To confirm target engagement in a cellular context, RS4;11 cells were treated with this compound. Cellular proteins were extracted, and BCL-2 was immunoprecipitated. The subsequent western blot analysis showed a concentration-dependent decrease in co-precipitated BAX, proving that this compound successfully disrupts the BCL-2/BAX complex in cells [1].

- In Vitro Cell Viability and Apoptosis Assays:

- Cell Lines: A panel of hematological cell lines was used, including the BCL-2-dependent RS4;11 (acute lymphoblastic leukemia) and the BCL-XL-dependent H146 line [1] [2].

- Viability Measurement: After 72 hours of treatment with this compound, cell viability was assessed using assays like PrestoBlue, which measures metabolic activity [1] [6].

- Apoptosis Markers: Induction of apoptosis was confirmed by flow cytometry analysis of phosphatidylserine externalization (Annexin V staining), caspase-3 activation, and PARP cleavage [1] [3].

- In Vivo Xenograft Models:

- Mouse Models: Immunodeficient mice were implanted with human hematological tumor cells [1] [4].

- Dosing: this compound was administered daily via oral gavage [1] [4].

- Endpoint Measurements: Tumor volumes were measured regularly to assess efficacy. Pharmacodynamic biomarkers, specifically effector caspase activity, were also measured in tumor tissues to link drug exposure to biological effect [4] [5].

Mechanism of Action and Signaling Pathway

This compound is a BH3-mimetic that specifically targets the anti-apoptotic protein BCL-2. The following diagram illustrates the mechanism by which it induces apoptosis in cancer cells.

Future Directions and Clinical Context

This compound emerged after the first-generation BCL-2/BCL-XL inhibitor navitoclax, which caused dose-limiting thrombocytopenia due to BCL-XL inhibition [1] [7]. Its selective profile was designed to avoid this toxicity [1] [2]. Research also explores its potential in combination therapies. An ongoing phase Ib study was mentioned to be investigating this compound in combination with the PI3Kδ inhibitor idelalisib for patients with relapsed or refractory malignancies [8].

The preclinical data for this compound robustly supports its continued clinical investigation as a targeted therapy for BCL-2-dependent hematological cancers [1] [3] [2]. For the most current information on its clinical development status and results, you can refer to the clinical trial registries listed under the identifiers NCT02920697, NCT02920541, and NCT02603445 [1] [2].

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel orally active BCL-2 selective and potent ... [oncotarget.com]

- 3. This compound is a novel orally active BCL-2 selective and potent ... [oncotarget.com]

- 4. Tumor Growth Inhibition Modelling Based on Receptor ... [sciencedirect.com]

- 5. Tumor Growth Inhibition Modelling Based on Receptor ... [pubmed.ncbi.nlm.nih.gov]

- 6. Bcl-xl as the most promising Bcl-2 family member in ... [nature.com]

- 7. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 8. Emerging Treatment Strategies in MCL [targetedonc.com]

S55746 Profile and Venetoclax Resistance Insight

While direct data on S55746 resistance is limited, its profile as a selective BCL-2 inhibitor is well-established. Furthermore, research on venetoclax provides a framework for understanding potential resistance pathways that could also be relevant to this compound.

| Aspect | This compound (BCL201) | Venetoclax (ABT-199) |

|---|---|---|

| Target | BCL-2 [1] | BCL-2 [2] |

| Mechanism | BH3-mimetic; occupies BCL-2 hydrophobic groove to displace pro-apoptotic proteins [1] | BH3-mimetic; targets the BH3-binding groove of BCL-2 [2] |

| Affinity for BCL-2 (Ki) | 1.3 nM [1] [3] | 1.2 nM [1] |

| Selectivity | High for BCL-2; 70- to 400-fold less affinity for BCL-XL; no significant binding to MCL-1 or BFL-1 [1] [3] | High for BCL-2 [1] |

| Proposed Resistance Mechanism | Not explicitly reported | Mutation in the BH3-binding groove of BCL-2 (e.g., G101V) that reduces drug binding by up to 180-fold without impairing binding to pro-apoptotic partners [2] |

Experimental Insights

The data on this compound and the inferred resistance mechanisms are derived from several key experimental approaches. The diagram below illustrates a generalized workflow for profiling a BH3-mimetic drug like this compound and investigating its potential resistance.

Diagram of the experimental workflow for profiling BH3-mimetic drugs and resistance.

Key methodologies from the literature include:

- Binding Affinity and Selectivity Profiling: The affinity of this compound for BCL-2 and other pro-survival proteins was determined using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) [1].

- Cell-Based Efficacy and Selectivity: Potency was evaluated in hematological cell lines. For example, this compound showed high potency in the BCL-2-dependent RS4;11 cell line (IC50 = 71.6 nM after 72 h) but much weaker activity in the BCL-XL-dependent H146 cell line (IC50 = 1.7 μM) [1]. Apoptosis was confirmed by measuring phosphatidylserine externalization (Annexin V staining), caspase-3 activation, and PARP cleavage [1] [3].

- In Vivo Anti-Tumor Efficacy: this compound was administered orally to mice with RS4;11 or Toledo tumor xenografts at doses of 25 and 100 mg/kg. It demonstrated robust anti-tumor efficacy with no reported weight loss or behavioral changes [1] [3].

- Structural Biology (for Venetoclax): The molecular basis for venetoclax resistance was uncovered by solving crystal structures of BCL-2 bound to venetoclax and its G101V mutant. This revealed how the mutation causes a knock-on effect, altering the side chain of residue E152, which clashes with the drug and reduces binding [2].

Key Implications for Research

The current data suggests several important considerations for your research and development efforts:

- The G101V mutation is a validated resistance mechanism for venetoclax that directly impacts drug binding. Its potential to confer cross-resistance to this compound should be a primary focus of investigation [2].

- Resistance can arise without abolishing the protein's native pro-survival function. This "selective" resistance makes such mutations particularly challenging and may require next-generation inhibitors designed to accommodate these structural changes [2].

- Evaluate dependence on other pro-survival proteins like MCL-1 or BCL-XL. Since this compound does not inhibit these, their upregulation is a potential resistance pathway. Combination therapies targeting these proteins could be a viable strategy [1] [4].

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. Structures of BCL-2 in complex with... | Nature Communications [nature.com]

- 3. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. Frontiers | Evolution of Molecular Targeted Cancer Therapy... [frontiersin.org]

S55746 cell culture apoptosis assay protocol

Introduction to S55746

This compound (also known as BCL201) is a novel, orally bioavailable small-molecule inhibitor that selectively and potently targets the anti-apoptotic protein BCL-2 [1] [2]. It functions as a BH3-mimetic, meaning it displaces pro-apoptotic proteins like BAX from their binding site on BCL-2's hydrophobic groove, thereby initiating the mitochondrial pathway of apoptosis [1] [3]. This makes it a promising candidate for anti-cancer research, particularly in hematological malignancies where BCL-2 is overexpressed.

Mechanism of Action

This compound specifically binds to BCL-2 with high affinity, freeing pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization (MOMP) [4] [5]. This leads to cytochrome c release, activation of caspase proteases, and execution of apoptosis. The following diagram illustrates this intrinsic apoptosis pathway.

Biochemical and Cellular Profiling of this compound

The tables below summarize key quantitative data on the binding affinity, selectivity, and cellular cytotoxicity of this compound.

Table 1: Binding Affinity and Selectivity Profile of this compound [1]

| Target Protein | Assay Type | Affinity (Kᵢ or K_D) | Selectivity (vs. BCL-2) |

|---|---|---|---|

| BCL-2 | Fluorescence Polarisation (FP) | Kᵢ = 1.3 nM | — |

| BCL-XL | Fluorescence Polarisation (FP) | Kᵢ = 520 nM | ~400-fold |

| MCL-1 | Fluorescence Polarisation (FP) | No significant binding (4.3% inhibition at 30 µM) | Not applicable |

| BFL-1 | Fluorescence Polarisation (FP) | No significant binding (7.4% inhibition at 5 µM) | Not applicable |

Table 2: In Vitro Cytotoxic Activity (IC₅₀) in Hematological Cell Lines [1] [6]

| Cell Line | Cancer Type | BCL-2 Family Dependency | This compound IC₅₀ (72h treatment) |

|---|---|---|---|

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | BCL-2-dependent | 71.6 nM |

| H146 | Small Cell Lung Carcinoma | BCL-XL-dependent | 1.7 µM |

Detailed Experimental Protocols

Here are detailed protocols for assessing this compound-induced apoptosis in cell culture, based on the hallmarks of apoptosis measured in the original research [1].

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol detects phosphatidylserine externalization, an early marker of apoptosis [1] [7].

Workflow Overview

Materials

- Cells: BCL-2-dependent cell line (e.g., RS4;11) [1].

- Compound: this compound, prepared as a 100 mg/mL stock in DMSO [6].

- Kit: Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit (or equivalent), containing [7]:

- Alexa Fluor 488 annexin V

- Propidium Iodide (PI) solution

- 5X Annexin-binding buffer

- Other: Cell culture medium, phosphate-buffered saline (PBS), flow cytometer.

Procedure

- Cell Preparation and Treatment: Plate cells at an appropriate density (e.g., 0.5-1 x 10⁶ cells/mL). The next day, treat with a range of this compound concentrations (e.g., 0.01 to 1 µM) for 24 to 72 hours. Include a vehicle control (DMSO at the same concentration as treated groups) [1] [6].

- Harvesting Cells: Collect both suspended and adherent cells. Wash cells once with cold PBS.

- Staining: Resuspend cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Alexa Fluor 488 annexin V and 1 µL of PI (from a 100 µg/mL working solution) [7].

- Incubation: Incubate at room temperature for 15 minutes in the dark.

- Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze by flow cytometry within 1 hour. Use the following gating strategy:

- Viable cells: Annexin V⁻/PI⁻

- Early apoptotic cells: Annexin V⁺/PI⁻

- Late apoptotic/necrotic cells: Annexin V⁺/PI⁺

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol confirms apoptosis by detecting the cleavage of key effector proteins, such as caspase-3 and its substrate PARP [1].

Workflow Overview

Materials

- Cells and Compound: As in Protocol 1.

- Antibodies:

- Anti-Cleaved Caspase-3

- Anti-PARP (to detect full-length and cleaved fragments)

- Anti-β-Actin (or other loading control)

- HRP-conjugated secondary antibodies.

- Other: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gel, PVDF or nitrocellulose membrane, chemiluminescent substrate.

Procedure

- Cell Treatment and Lysis: Treat cells with this compound (e.g., 0.1 to 1 µM for 2 to 24 hours). Wash cells with PBS and lyse on ice using RIPA buffer supplemented with protease inhibitors.

- Protein Separation and Transfer: Determine protein concentration. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

- Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C, followed by incubation with appropriate HRP-conjugated secondary antibodies.

- Detection: Develop the blot using a chemiluminescent substrate. Expected results include:

- Appearance of a Cleaved Caspase-3 band.

- Decrease in full-length PARP and appearance of a smaller cleaved PARP fragment.

Key Application Notes

- Cell Line Selection: The efficacy of this compound is highly dependent on the expression of BCL-2 in the cell line. Always confirm the dependency profile of your model system. The RS4;11 cell line serves as a excellent positive control [1].

- Optimization is Crucial: The provided concentrations and timings are starting points. Perform dose-response and time-course experiments to establish optimal conditions for your specific research context.

- Control Experiments: To confirm the specificity of this compound, its lack of cytotoxicity in BCL-XL-dependent cell lines (like H146) can be demonstrated [1].

- Safety: Propidium iodide is a potential mutagen. Please use appropriate precautions when handling [7].

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a novel orally active BCL-2 selective and potent ... [oncotarget.com]

- 3. This compound is a novel orally active BCL-2 selective and potent ... [oncotarget.com]

- 4. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Alexa Fluor 488 Annexin V/Dead Cell Kit Apoptosis [thermofisher.com]

S55746 caspase-3 activation detection method

Evidence of Caspase-3 Activation by S55746

The foundational study on this compound demonstrates that it triggers key markers of apoptosis in hematological cancer cell lines. The table below summarizes the relevant findings from this research:

| Apoptotic Hallmark | Evidence in this compound-Treated Cells | Relevant Cell Lines/Models |

|---|---|---|

| Caspase-3 Activation | Directly reported as being induced [1] [2] [3] | Panel of hematological cell lines [1] [2] [3] |

| Phosphatidylserine Externalization | Directly reported as being induced [1] [2] [3] | Panel of hematological cell lines [1] [2] [3] |

| PARP Cleavage | Directly reported as being induced [1] [2] [3] | Panel of hematological cell lines [1] [2] [3] |

| Overall Cell Death (IC₅₀) | 71.6 nM [1] | RS4;11 (BCL-2-dependent cell line) [1] |

The research establishes that this compound is a selective BCL-2 inhibitor which promotes cell death through the intrinsic apoptotic pathway [1]. In this pathway, inhibition of BCL-2 leads to mitochondrial outer membrane permeabilization (MOMP), triggering the activation of initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3 [4]. Active caspase-3 is responsible for the cleavage of key cellular substrates, such as PARP, leading to the organized dismantling of the cell [1] [4].

Reconstructed Workflow for Detecting Caspase-3 Activation

While the exact protocol from the this compound studies is not provided, the detection of caspase-3 activation in cell-based assays typically follows a general workflow. The diagram below outlines the key steps, from cell treatment to analysis.

Based on standard methodologies, here are detailed protocols for the three most common techniques used to detect caspase-3 activation.

Protocol 1: Western Blot Analysis

This method detects the physical cleavage of pro-caspase-3 into its active fragments.

- 1. Cell Lysis: After treating cells with this compound, lyse them in RIPA buffer supplemented with protease inhibitors.

- 2. Gel Electrophoresis: Separate 20-40 µg of total protein per sample on a 4-20% SDS-PAGE gel.

- 3. Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- 4. Blocking and Incubation:

- Block the membrane with 5% non-fat milk in TBST for 1 hour.

- Incubate with primary antibodies overnight at 4°C.

- Anti-Caspase-3: Detects both full-length (inactive, ~35 kDa) and cleaved fragments (active, ~17/19 kDa).

- Anti-PARP: Detects full-length (~116 kDa) and cleaved PARP (~89 kDa), a key substrate of active caspase-3.

- Anti-β-Actin: Serves as a loading control.

- 5. Detection: Incubate with an HRP-conjugated secondary antibody and develop using enhanced chemiluminescence (ECL) reagent.

Protocol 2: Caspase-Glo 3/7 Luminescent Assay

This is a homogeneous, high-throughput method that measures caspase-3/7 activity.

- 1. Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound.

- 2. Reagent Addition: Equilibrate the Caspase-Glo 3/7 reagent to room temperature. Add an equal volume of reagent to each well.

- 3. Incubation: Gently mix the contents on a plate shaker for 30 seconds. Incubate the plate at room temperature for 30-60 minutes to allow the signal to stabilize.

- 4. Measurement: Record the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to caspase-3/7 activity.

Protocol 3: Flow Cytometry with FLICA

This method allows for the detection of active caspase-3 in individual cells.

- 1. Staining: After treatment with this compound, add a fluorescently labeled caspase-3 inhibitor (FLICA) directly to the culture medium. Incubate for 45-60 minutes at 37°C.

- 2. Cell Washing: Wash the cells twice with the provided wash buffer or 1X PBS to remove unbound FLICA reagent.

- 3. Counterstaining (Optional): Resuspend cells in a buffer containing a viability dye (e.g., Propidium Iodide) to distinguish live and dead cells.

- 4. Analysis: Analyze the cells immediately using a flow cytometer. The fluorescence intensity in the FLICA channel indicates the level of active caspase-3.

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. is a novel orally active BCL-2 selective and potent... | Oncotarget S 55746 [oncotarget.com]

- 3. This compound is a novel orally active BCL-2 selective and potent ... [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: S55746 PARP Cleavage Analysis for Apoptosis Detection in Hematological Malignancies

Introduction to PARP Cleavage as a Biomarker of Apoptosis

Biological Significance of PARP Cleavage

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme with crucial functions in DNA repair and cell death pathways. During apoptosis, PARP-1 serves as a primary substrate for executioner caspases, particularly caspase-3 and caspase-7, which cleave PARP-1 at specific aspartate residues within the DEVD214 motif. This proteolytic cleavage represents a definitive biochemical hallmark of apoptosis and serves as a reliable indicator of programmed cell death in experimental systems. The cleavage event generates two characteristic fragments: an 89-kD catalytic fragment containing the automodification and catalytic domains, and a 24-kD DNA-binding domain (DBD) fragment that retains the zinc finger motifs and remains tightly bound to DNA. The 24-kD fragment acts as a trans-dominant inhibitor of intact PARP-1, potentially blocking DNA repair and conserving cellular energy during apoptotic execution [1] [2].

PARP-1 Domains and Cleavage Fragments

PARP-1 contains three structurally and functionally distinct domains that determine its cellular functions and cleavage characteristics:

- DNA-binding domain (DBD): A 46-kD N-terminal region containing two zinc finger motifs that facilitate tight binding to DNA strand breaks and other structural anomalies

- Automodification domain (AMD): A 22-kD central region containing a BRCT fold that functions as a target for poly(ADP-ribosyl)ation and facilitates protein-protein interactions

- Catalytic domain (CD): A 54-kD C-terminal region that catalyzes the polymerization of ADP-ribose units from NAD+ onto target proteins [2]

Table 1: Characteristic PARP-1 Cleavage Fragments and Their Detection

| Fragment Size | Domain Composition | Cellular Localization | Functional Consequences | Primary Protease |

|---|---|---|---|---|

| 24 kD | DNA-binding domain (DBD) with zinc fingers | Nuclear retention | Irreversible binding to damaged DNA; inhibits DNA repair | Caspase-3, Caspase-7 |

| 89 kD | Automodification domain + Catalytic domain | Cytosolic translocation | Reduced DNA binding capacity; disrupted catalytic function | Caspase-3, Caspase-7 |

| 50 kD | Catalytic domain | Variable | Associated with alternative protease activity | Calpain, Cathepsins |

| 40 kD | Catalytic subfragment | Variable | Associated with extensive proteolysis | Granzyme A, MMPs |

S55746 Mechanism of Action and Apoptotic Induction

BCL-2 Selective Inhibition Profil

This compound (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively targets and inhibits the BCL-2 protein, a key anti-apoptotic regulator in the BCL-2 family. As a BCL-2 selective inhibitor, this compound demonstrates high binding affinity for BCL-2 (Kᵢ = 1.3 nM) with significant selectivity over related anti-apoptotic proteins including BCL-XL (70-400 fold selectivity), MCL-1, and BFL-1 (no significant binding). This selectivity profile differentiates this compound from earlier pan-BCL-2 inhibitors and underlies its specific activity in BCL-2-dependent hematological malignancies while potentially sparing platelets that depend on BCL-XL for survival [3].

Molecular Consequences of BCL-2 Inhibition

The primary mechanism of this compound-induced apoptosis involves displacement of pro-apoptotic proteins from their sequestered state bound to BCL-2. Following this displacement, activated BIM, BID, and other BH3-only proteins facilitate the activation of BAX and BAK, which oligomerize and initiate mitochondrial outer membrane permeabilization (MOMP). This crucial step leads to cytochrome c release, activation of the caspase cascade through formation of the apoptosome complex, and eventual execution of apoptosis through caspase-3 and caspase-7 activation. These executioner caspases then cleave key cellular substrates including PARP-1, producing the characteristic fragments that serve as experimental biomarkers of apoptosis [3].

Table 2: Quantitative Binding Profile of this compound Against BCL-2 Family Proteins

| Target Protein | Binding Affinity (Kᵢ) | Selectivity Ratio (vs. BCL-2) | Cellular Function | Cytotoxicity Correlation |

|---|---|---|---|---|

| BCL-2 | 1.3 nM | 1x | Anti-apoptotic regulator | Primary target |

| BCL-XL | 90-520 nM | 70-400x | Platelet survival factor | Minimal platelet toxicity |

| MCL-1 | No significant binding | >1000x | Resistance factor in solid tumors | Not applicable |

| BFL-1 | No significant binding | >1000x | Hematopoietic cell survival | Not applicable |

| BCL-W | 210 nM | ~160x | Testering cell survival | Limited activity |

Detailed Experimental Protocol: PARP Cleavage Detection via Western Blot

Cell Culture and this compound Treatment Conditions

Materials Required: this compound compound (prepared as 10 mM stock in DMSO), appropriate cell lines (e.g., hematological malignancy models such as MCL, CLL, or AML), complete culture media, tissue culture vessels, CO₂ incubator, and standard laboratory equipment.

Procedure:

- Cell Preparation: Maintain hematological cell lines in their recommended media (RPMI-1640 for most suspension cells) supplemented with 10% fetal bovine serum and antibiotics. Culture cells at 37°C in a 5% CO₂ humidified atmosphere.

- Experimental Seeding: Seed cells at optimal density (typically 2-5 × 10⁵ cells/mL for suspension cultures) in multi-well plates or culture flasks. Allow cells to stabilize for 4-16 hours before compound treatment.

- This compound Treatment:

- Prepare serial dilutions of this compound in complete medium from DMSO stock solutions. Final DMSO concentration should not exceed 0.1% (v/v).

- Treat cells with this compound across a concentration range (e.g., 1 nM to 10 µM) and appropriate time courses (typically 4-24 hours).

- Include vehicle control (0.1% DMSO) and positive control for apoptosis induction (e.g., 1 µM staurosporine for 4-6 hours).

- Sample Collection: Harvest cells by centrifugation (300 × g for 5 minutes). Wash once with cold phosphate-buffered saline (PBS). Flash-freeze cell pellets in liquid nitrogen and store at -80°C until protein extraction [3].

Protein Extraction and Quantification

Materials Required: RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, BCA or Bradford protein assay kit, refrigerated centrifuge, sonicator or needle/syringe for mechanical shearing.

Procedure:

- Cell Lysis: Resuspend cell pellets in cold RIPA buffer (100 µL per 10⁷ cells). Incubate on ice for 30 minutes with occasional vortexing.

- Clarification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Transfer supernatant to fresh pre-chilled tubes.

- Protein Quantification:

- Perform BCA assay according to manufacturer's instructions using bovine serum albumin as standard.

- Dilute lysates to equal concentrations (1-2 µg/µL) in RIPA buffer.

- Add 4× Laemmli sample buffer (final 1×) containing 2-mercaptoethanol (5% final) or DTT.

- Denature samples at 95-100°C for 5-10 minutes before SDS-PAGE or store at -20°C [2].

SDS-PAGE and Western Blotting

Materials Required: Mini-PROTEAN or similar gel electrophoresis system, PVDF or nitrocellulose membranes, electrophoresis power supply, transfer apparatus, blocking buffer (5% non-fat dry milk or BSA in TBST), primary and secondary antibodies.

Procedure:

- Gel Electrophoresis:

- Prepare 4-20% gradient or 10% Tris-glycine polyacrylamide gels.

- Load 20-40 µg total protein per lane alongside pre-stained molecular weight markers.

- Run gel at constant voltage (100-120V) until dye front reaches bottom (approximately 90 minutes).

- Protein Transfer:

- Activate PVDF membrane in methanol (15 seconds) followed by transfer buffer.

- Transfer proteins to membrane using wet or semi-dry transfer systems (100V for 60 minutes or 25V overnight at 4°C).

- Blocking and Antibody Incubation:

- Block membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation:

- Anti-PARP-1 (full length): 1:1000 dilution

- Anti-cleaved PARP (Asp214): 1:1000 dilution

- Anti-caspase-3: 1:1000 dilution

- Anti-β-actin: 1:5000 dilution (loading control)

- Detection:

- Wash membrane 3× with TBST (10 minutes each).

- Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.

- Wash 3× with TBST (10 minutes each).

- Develop using enhanced chemiluminescence substrate according to manufacturer's instructions.

- Image using chemiluminescence detection system with multiple exposure times [1] [2].

Data Interpretation and Analysis Guidelines

Expected Results and Quantification

PARP Cleavage Pattern Analysis: Successful apoptosis induction by this compound will manifest as a characteristic shift in PARP immunoreactivity from the full-length 116-kD band to the 89-kD cleavage fragment. The 24-kD fragment is typically not detected in standard western blot protocols due to poor transfer or antibody recognition issues. The appearance of the 89-kD fragment should demonstrate both time-dependent and concentration-dependent increases following this compound treatment, correlating with other apoptotic markers such as caspase-3 activation (evident as loss of pro-caspase-3 and appearance of cleaved fragments).

Quantitative Analysis:

- Densitometric analysis of western blot bands should be performed using ImageJ or similar software

- Calculate cleavage percentage as: (89-kD band intensity / [116-kD + 89-kD band intensities]) × 100

- Normalize data to vehicle control and positive control conditions

- Perform statistical analysis using appropriate tests (Student's t-test for two groups, ANOVA for multiple comparisons)

- Report data as mean ± SEM from at least three independent experiments [1] [3] [2].

Troubleshooting and Technical Considerations

Common Technical Challenges:

- High background signal: Increase blocking time, optimize antibody concentrations, increase wash stringency

- Weak or no signal: Check antibody specificity, verify protein transfer efficiency with Ponceau S staining, ensure sufficient protein loading

- Non-specific bands: Include appropriate controls, validate antibodies, optimize blocking conditions

- Inconsistent results: Standardize cell culture conditions, ensure consistent treatment timing, use fresh protease inhibitors

Validation Controls:

- Always include vehicle control (DMSO) and positive apoptosis control (e.g., staurosporine)

- Verify equal loading with housekeeping proteins (β-actin, GAPDH, tubulin)

- Use caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependence of PARP cleavage

- Include resistant cell lines or BCL-2-independent models as negative controls [2].

Appendix: Visual Representations of Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by this compound

Experimental Workflow for PARP Cleavage Detection

References

S55746 fluorescence polarization binding assay

Quantitative Binding Profile of S55746

| Parameter | BCL-2 | BCL-XL | MCL-1 | BFL-1 | Assay Type |

|---|---|---|---|---|---|

| Affinity (Kᵢ/KD) | 1.3 nM (Kᵢ) | 5.2E-07 M (Kᵢ) | 4.3% @ 30 µM* | 7.4% @ 5 µM* | Fluorescence Polarization (FP) |

| Selectivity (BCL-2/BCL-XL) | ~400-fold | - | - | - | Calculated from FP Kᵢ |

| Enthalpic Efficiency | 0.83 | - | - | - | Isothermal Titration Calorimetry (ITC) |

*Values indicate percent inhibition at the specified concentration, demonstrating no significant binding. [1]

Application Note & Protocol: this compound FP Binding Assay

Introduction

The fluorescence polarization (FP) assay is a robust, homogeneous technique ideal for quantifying the binding affinity and selectivity of BH3-mimetic drugs like this compound against BCL-2 family proteins. This protocol details the methodology used to characterize This compound, a novel, orally active BCL-2 selective inhibitor, which demonstrates potent, nanomolar-level affinity for BCL-2 while sparing BCL-XL, MCL-1, and BFL-1, thereby avoiding on-target thrombocytopenia. [1] [2]

Experimental Design and Workflow

The FP assay measures the change in molecular rotation of a fluorescent tracer upon binding to a larger protein. The binding of this compound to BCL-2 displaces the tracer, leading to a measurable decrease in polarization. [3] The following diagram illustrates the core principle and workflow of the competitive FP binding assay:

Materials and Reagents

- Purified Proteins: Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1. Use highly purified protein preps to minimize light scattering. [4] [1]

- Fluorescent Tracer: A peptide corresponding to the BH3 domain of PUMA, labeled with a fluorophore such as Fluorescein (FITC). The tracer must be >90% labeled. [4] [1]

- Test Compound: this compound, and reference controls (e.g., ABT-199/Venetoclax, ABT-263/Navitoclax). [1]

- Assay Buffer: A suitable buffer (e.g., PBS, pH 7.4). Minimize the use of bovine serum albumin (BSA) as it may bind the fluorophore and increase background polarization; consider alternatives like bovine gamma globulin (BGG). [4]

- Equipment: A microplate reader capable of fluorescence polarization detection (e.g., PHERAstar FSX) equipped with appropriate polarizers and a 485 nm excitation/535 nm emission filter set for FITC. [3]

Step-by-Step Protocol

Step 1: Determine Optimal Tracer and Protein Concentrations [4]

- Perform a serial dilution of the fluorescent tracer (e.g., from 100 nM to 0.1 nM) in assay buffer to determine the lowest concentration that provides a signal-to-noise ratio of at least 10:1.

- Titrate the BCL-2 protein against a fixed, low concentration of tracer (ideally below its Kd). A good starting point is to titrate the protein from 4x Kd down.

- The optimal protein concentration is the lowest one that gives the maximum polarization signal (saturation), ensuring a strong assay window.

Step 2: Perform the Competitive Binding Assay [4] [1]

- Prepare a solution containing the pre-determined optimal concentrations of BCL-2 protein and tracer.

- Incubate with a serial dilution of this compound (typically from 10 µM down to sub-nanomolar concentrations) in a low-binding, non-fluorescent microplate. Include controls for:

- Maximal Binding (Bo): Tracer + Protein + DMSO.

- Minimal Binding (NSB): Tracer only (no protein).

- Reference Inhibitor: A known inhibitor (e.g., ABT-199) for validation.

- Allow the reaction to reach equilibrium (typically 30-120 minutes at room temperature, protected from light).

Step 3: Data Acquisition and Analysis [4] [3]

- Read the plate on the FP microplate reader. Measure the fluorescence intensities parallel (F‖) and perpendicular (F⊥) to the excitation plane.

- Calculate the polarization (in millipolarization, mP) for each well using the formula: mP = 1000 × (F‖ - F⊥) / (F‖ + F⊥)

- Fit the dose-response data (mP vs. log[this compound]) to a four-parameter logistic model to determine the IC50 value (concentration that displaces 50% of the tracer).

- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [Tracer]/KdTracer), where KdTracer is the affinity of the tracer for BCL-2.

Data Interpretation and Troubleshooting

- Expected Outcome: this compound should show a potent IC50 in the low nanomolar range against BCL-2, translating to a Kᵢ of ~1.3 nM, with significantly weaker activity against BCL-XL. [1]

- Troubleshooting High Background:

- Cause: Buffer autofluorescence or impurities in protein preps. [4]

- Solution: Ensure buffer purity and use high-quality, purified proteins. Subtract buffer-only background signals.

- Troubleshooting Low Assay Window:

Complementary Assays for Validation

- Cell-Based Efficacy: Assess this compound's functional activity in BCL-2-dependent cell lines (e.g., RS4;11). The IC50 for cell death should align with its binding affinity (e.g., 71.6 nM in RS4;11 cells). [1]

- Co-immunoprecipitation (Co-IP): Confirm target engagement in cells by demonstrating that this compound disrupts the BCL-2/BAX complex in a dose-dependent manner. [1]

- Alternative Biophysical Assays: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to obtain direct binding affinity (KD) and thermodynamic profiles, which should corroborate FP findings. [1]

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 2. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 3. Detection | BMG LABTECH Fluorescence Polarization [bmglabtech.com]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

S55746 BCL-2 dependent cell line testing

Introduction to S55746 (BCL201)

This compound (also known as BCL201) is a novel, orally active BH3-mimetic that selectively and potently inhibits the anti-apoptotic protein BCL-2. It occupies the hydrophobic groove of BCL-2 with a distinct binding mode compared to other inhibitors like venetoclax (ABT-199). This compound demonstrates high selectivity for BCL-2 over other BCL-2 family proteins including BCL-XL, MCL-1, and BFL-1, which translates to reduced cytotoxic effects on BCL-XL-dependent cells such as platelets. This specificity makes it a valuable research tool and investigational therapeutic agent for studying BCL-2-dependent apoptosis mechanisms in hematological malignancies [1] [2].

Mechanism of Action

This compound functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 and disrupting its interaction with pro-apoptotic proteins. This displacement activates the mitochondrial apoptotic pathway, leading to cytochrome c release, caspase activation, and ultimately programmed cell death [1] [2] [3].

The following diagram illustrates the mechanism of this compound and the subsequent apoptotic signaling pathway:

Quantitative Profiling of this compound

Binding Affinity and Selectivity

This compound exhibits nanomolar affinity for BCL-2 with significantly reduced binding to other BCL-2 family proteins, as quantified through fluorescence polarization (FP) assays [1] [2].

Table 1: Binding Affinity Profile of this compound

| Target Protein | Assay Method | Affinity (Kᵢ or K({}_{\text{D}})) | Selectivity vs. BCL-2 |

|---|---|---|---|

| BCL-2 | Fluorescence Polarization | Kᵢ = 1.3 nM | - |

| BCL-2 | Isothermal Titration Calorimetry | K({}_{\text{D}}) = 2.47 nM | - |

| BCL-2 | Surface Plasmon Resonance | K({}_{\text{D}}) = 3.9 nM | - |

| BCL-XL | Fluorescence Polarization | Kᵢ = 520 nM | ~400-fold |

| BCL-XL | Isothermal Titration Calorimetry | K({}_{\text{D}}) = 186 nM | ~75-fold |

| MCL-1 | Fluorescence Polarization | No significant binding (4.3% inhibition at 30 µM) | >23,000-fold |

| BFL-1 | Fluorescence Polarization | No significant binding (7.4% inhibition at 5 µM) | >3,800-fold |

Cellular Potency and Selectivity

This compound demonstrates potent, selective cytotoxicity in BCL-2-dependent cell lines while sparing those dependent on other anti-apoptotic family members like BCL-XL [1] [2] [4].

Table 2: Cellular Activity of this compound in Hematological Cell Lines

| Cell Line | BCL-2 Family Dependency | This compound IC₅₀ (72h) | ABT-263 (Navitoclax) IC₅₀ | Assay Readout |

|---|---|---|---|---|

| RS4;11 | BCL-2-dependent (high BCL-2, low BCL-XL) | 71.6 nM | 41.5 nM | Cell killing/apoptosis |

| H146 | BCL-XL-dependent (low BCL-2, high BCL-XL) | 1.7 µM | 49.7 nM | Cell killing/apoptosis |

| Primary CLL samples | BCL-2-dependent | Low nanomolar range | Not tested | Annexin V/PI positivity |

| Primary MCL samples | BCL-2-dependent | Low nanomolar range | Not tested | Annexin V/PI positivity |

Experimental Protocols

Protocol 1: Assessing Apoptosis Induction in BCL-2-Dependent Cell Lines

This protocol details the assessment of this compound-induced apoptosis in RS4;11 cells (a BCL-2-dependent acute lymphoblastic leukemia cell line) using Annexin V/Propidium Iodide (PI) staining and flow cytometry [2] [4].

Workflow Overview:

Materials:

- RS4;11 cells (ATCC CRL-1873)

- This compound (prepare 10 mM stock solution in DMSO, store at -20°C)

- Complete cell culture medium

- Annexin V-FITC apoptosis detection kit

- Propidium Iodide (PI) solution

- Flow cytometry tubes

- Centrifuge

- Flow cytometer equipped with 488 nm excitation laser

Procedure:

- Cell Plating: Seed RS4;11 cells in 12-well plates at a density of 2 × 10⁵ cells/mL in complete medium.

- Compound Treatment: Prepare this compound working concentrations (0.01, 0.03, 0.1, 0.3, and 1 µM) by diluting the DMSO stock in culture medium. Include a vehicle control (DMSO only) at the same concentration as used in the highest compound treatment. Add treatments to cells in triplicate.

- Incubation: Incubate cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

- Cell Harvesting: Collect both adherent and floating cells by gentle pipetting. Transfer to flow cytometry tubes and centrifuge at 300 × g for 5 minutes.

- Staining: Resuspend cell pellets in 100 µL of 1× Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

- Analysis: Add 400 µL of 1× Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Collect at least 10,000 events per sample.

- Gating Strategy:

- Plot forward scatter (FSC) vs. side scatter (SSC) to identify the main population of viable cells

- Create a dot plot of Annexin V-FITC vs. PI

- Quadrant settings:

- Lower left: Viable cells (Annexin V-/PI-)

- Lower right: Early apoptotic cells (Annexin V+/PI-)

- Upper right: Late apoptotic/necrotic cells (Annexin V+/PI+)

Data Analysis: Calculate the percentage of total apoptotic cells by summing early and late apoptotic populations. Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism) [2] [4].

Protocol 2: BCL-2/BAX Co-immunoprecipitation Assay

This protocol verifies target engagement by demonstrating this compound-mediated disruption of BCL-2/BAX protein complexes in RS4;11 cells [2].

Materials:

- RS4;11 cells treated with this compound (0-1 µM, 2-4 hours)

- Cell lysis buffer (containing 1% CHAPS or NP-40 detergent)

- BCL-2 antibody for immunoprecipitation

- Protein A/G agarose beads

- BAX and BCL-2 antibodies for immunoblotting

- SDS-PAGE and western blotting equipment

Procedure:

- Cell Treatment and Lysis: Treat RS4;11 cells with this compound (0, 10, 100, and 1000 nM) for 2-4 hours. Harvest cells and lyse in immunoprecipitation-compatible lysis buffer.

- Immunoprecipitation: Pre-clear cell lysates with protein A/G beads for 30 minutes at 4°C. Incubate pre-cleared lysates with BCL-2 antibody overnight at 4°C with gentle rotation.

- Bead Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C. Pellet beads and wash 3-4 times with lysis buffer.

- Elution: Elute bound proteins by boiling beads in 2× Laemmli buffer for 5 minutes.

- Analysis: Separate proteins by SDS-PAGE and transfer to PVDF membrane. Probe with BAX and BCL-2 antibodies to detect co-immunoprecipitated complexes.

Expected Results: this compound treatment should demonstrate concentration-dependent disruption of BCL-2/BAX complexes, confirming direct target engagement and mechanism of action [2].

Formulation and Handling Guidelines

In Vitro Formulation

- Solubility: 100 mg/mL in DMSO (140.68 mM)

- Storage: -20°C powder; 3 years stable from date of receipt

- Working Solutions: Prepare fresh dilutions in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [4].

In Vivo Formulation

For xenograft studies, this compound has been successfully administered orally in mice at 25-300 mg/kg. Two validated formulations include:

- Homogeneous suspension: ≥5 mg/mL in CMC-Na

- Clear solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O (5 mg/mL, 7.03 mM) [4].

Quality Control and Validation

Specificity Validation

To confirm BCL-2-specific activity, include the following control experiments:

- BCL-XL-dependent cell line: Test this compound against H146 cells (expected IC₅₀ ~1.7 µM)

- Platelet cytotoxicity: Assess effects on human platelets (expected minimal toxicity)

- Selectivity controls: Compare with pan-BCL-2 inhibitors (ABT-263) and BCL-2 selective inhibitors (venetoclax) [1] [2].

Biomarker Assessment

- Caspase-3 Activation: Detect cleaved caspase-3 by western blotting or flow cytometry

- PARP Cleavage: Monitor PARP cleavage as an apoptosis marker

- Mitochondrial Membrane Potential: Assess ΔΨm changes using JC-1 or TMRM dyes [1] [2].

Applications and Interpretation

This compound is particularly useful for:

- Studying BCL-2-specific apoptotic pathways in hematological malignancies

- Evaluating mechanisms of resistance to BCL-2 inhibition

- Combination therapy studies with conventional chemotherapeutics

- Preclinical evaluation of BCL-2-dependent tumor models

The differential activity between RS4;11 (BCL-2-dependent) and H146 (BCL-XL-dependent) cells provides a key validation of compound specificity. Primary patient samples from CLL and mantle cell lymphoma typically show apoptosis induction in the low nanomolar range [1] [2].

References

- 1. This compound is a novel orally active BCL-2 selective and potent ... [oncotarget.com]

- 2. This compound is a novel orally active BCL-2 selective and potent ... [pmc.ncbi.nlm.nih.gov]

- 3. Advances and Challenges in BH3 Mimetic-Based Therapies [mdpi.com]

- 4. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

Application Note: S55746 Ex Vivo Treatment in Primary CLL Patient Samples

BCL-2 Inhibition and S55746 as a Novel BH3-Mimetic